molecular formula C12H28ClN2P B1630993 Bis(diisopropylamino)chlorophosphine CAS No. 56183-63-2

Bis(diisopropylamino)chlorophosphine

Cat. No.: B1630993
CAS No.: 56183-63-2
M. Wt: 266.79 g/mol
InChI Key: FEHUTHGOLLQBNW-UHFFFAOYSA-N
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Description

Bis(diisopropylamino)chlorophosphine is an organophosphorus compound characterized by the presence of two diisopropylamino groups and one chlorine atom attached to a phosphorus atom. This compound is typically a white to off-white powder and is known for its utility in organic synthesis, particularly as a reagent and intermediate in the preparation of various phosphorus-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(diisopropylamino)chlorophosphine can be synthesized through the reaction of diisopropylamine with phosphorus trichloride. The reaction typically proceeds as follows:

PCl3+2(CH3CH(CH3)2NH(CH3CH(CH3)2N)2PCl+2HCl\text{PCl}_3 + 2 \text{(CH}_3\text{CH(CH}_3\text{)}_2\text{NH} \rightarrow \text{(CH}_3\text{CH(CH}_3\text{)}_2\text{N)}_2\text{PCl} + 2 \text{HCl} PCl3​+2(CH3​CH(CH3​)2​NH→(CH3​CH(CH3​)2​N)2​PCl+2HCl

This reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is often cooled to control the exothermic nature of the process.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The product is typically purified through distillation or recrystallization to achieve the desired purity levels.

Types of Reactions:

    Substitution Reactions: this compound readily undergoes substitution reactions where the chlorine atom is replaced by other nucleophiles. For example, it can react with alcohols to form phosphoramidites.

    Oxidation Reactions: The compound can be oxidized to form phosphine oxides, which are useful intermediates in various organic transformations.

    Complexation Reactions: It can form complexes with transition metals, which are valuable in catalysis.

Common Reagents and Conditions:

    Alcohols: Used in substitution reactions to form phosphoramidites.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Transition Metals: Such as palladium or platinum for complexation reactions.

Major Products:

    Phosphoramidites: Formed from substitution reactions with alcohols.

    Phosphine Oxides: Resulting from oxidation reactions.

    Metal Complexes: Formed through complexation with transition metals.

Scientific Research Applications

Chemistry: Bis(diisopropylamino)chlorophosphine is widely used in the synthesis of ligands for catalysis, particularly in palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.

Biology and Medicine: In biological research, it is used to synthesize phosphoramidite derivatives, which are key intermediates in the preparation of oligonucleotides for genetic studies and therapeutic applications.

Industry: The compound is employed in the production of flame retardants, plasticizers, and other phosphorus-containing materials that enhance the properties of polymers and other industrial products.

Comparison with Similar Compounds

    Chlorodiisopropylphosphine: Similar in structure but lacks the second diisopropylamino group.

    Diisopropylphosphoramidous dichloride: Contains two chlorine atoms instead of one.

    Tetraisopropylphosphorodiamidous chloride: Contains additional isopropyl groups, making it bulkier.

Uniqueness: Bis(diisopropylamino)chlorophosphine is unique due to its balanced steric and electronic properties, making it highly versatile in organic synthesis. Its ability to form stable complexes with transition metals and its reactivity in substitution and oxidation reactions distinguish it from other similar compounds.

This comprehensive overview highlights the significance of this compound in various fields, emphasizing its versatility and utility in scientific research and industrial applications

Properties

IUPAC Name

N-[chloro-[di(propan-2-yl)amino]phosphanyl]-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28ClN2P/c1-9(2)14(10(3)4)16(13)15(11(5)6)12(7)8/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHUTHGOLLQBNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(N(C(C)C)C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28ClN2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369907
Record name Bis(diisopropylamino)chlorophosphine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56183-63-2
Record name Bis(diisopropylamino)chlorophosphine
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URL https://comptox.epa.gov/dashboard/DTXSID00369907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(diisopropylamino)chlorophosphine
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Synthesis routes and methods I

Procedure details

A 5-liter, 3-neck, round-bottom flask was equipped with a Fredrich's condenser, a ground glass stirrer bearing, a silicon rubber septum, and placed under dry argon. Two liters (1,600 grams, 15.9 mmols, 7.0 eq) of anhydrous diisopropyl amine was added to the flask. The diisopropyl amine was diluted by the addition of two liters of anhydrous acetonitrile. The solution was mixed with a mechanical stirrer attached to a glass stir rod and Teflon blade. An ice/water bath was placed under the 5-liter flask, and the amine solution allowed to cool for 30 min. Phosphorus trichloride (313 grams, 2.3 mmols, 1.0 eq) was dissolved in 1 liter of anhydrous acetonitrile in a separate dry 1-liter flask. The mechanical stirrer was set to vigorous stirring and the phosphorus trichloride solution added slowly to the stirring flask by cannula. Once the addition was complete, the ice/water bath was removed, and the reaction was allowed to warm to room temperature. The reaction was stirred overnight and the extent of the reaction determined by 31P NMR of an aliquot of the reaction mixture using an external lock. Complete conversion of the starting material, phosphorus trichloride (δ 201 ppm), into the product at δ 134 ppm, demonstrated completion of the desired reaction. The reaction mixture was filtered to remove the bulk of the diisopropylamine hydrochloride, which had precipitated. The precipitate was washed with anhydrous ether and the filtrates evaporated into a 2-liter round-bottom flask. The resulting evaporated product was a semi-crystalline solid, which was suspended in 1 liter of anhydrous hexanes. The flask was heated on a mantel, to allow the hexanes to boil. The hot liquid was filtered through a Schlenk filter-funnel to remove residual amine hydrochloride. This resulting clear yellow liquid was evaporated to one half the original volume and placed in a freezer to allow the product to recrystallize. The recrystallized product was isolated by filtration and dried in a vacuum desiccator, yielding 447 grams (74% yield).
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Synthesis routes and methods II

Procedure details

Bis(diisopropylamino)chlorophosphine was synthesized by reacting phosphorous trichloride and diisopropylamine in toluene. Fifty ml of the resulting bis(diisopropylamino)phosphine was placed in a 250 ml flask and 3.01 ml of ethanol added slowly over a two minute period and the reaction allowed to proceed for several days. After filtering the mixture and removing the solvent, the structure of the bis(diisopropylamino)ethylphosphite ester reagent was analyzed by 31P and 1H NMR (31P NMR in CD3CN 125.9 ppm).
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Synthesis routes and methods III

Procedure details

The synthesis shown in FIG. 2A can be carried out, for example, by adding anhydrous N,N-diisopropylamine to a solution of phosphorus trichloride in dry benzene to produce bis(N,N-diisopropylamino)chlorophosphine, and reacting it in situ with 2-(N-formyl-N-methyl) aminoethan-1-ol to produce phosphordiamidite 120 in about 73% yield. Phosphordiamidite 120 can then be reacted with a suitably protected nucleophile, such as 5′-O-(4,4′-dimethoxytrityl)-2′-deoxythymidine (Barone et al., Nucl. Acids Res., 12, 4051-4061 (1984)) to produce deoxyribonucleoside phosphoramidite 101 (FIG. 2A).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(diisopropylamino)chlorophosphine
Customer
Q & A

Q1: What makes Bis(diisopropylamino)chlorophosphine useful in synthesizing deoxyribonucleoside phosphoramidites?

A1: this compound acts as an efficient phosphitylating agent in a one-pot synthesis of deoxyribonucleoside phosphoramidites. This eliminates the need to isolate bis(diisopropylamino)alkoxyphosphines, simplifying the synthetic process [, ].

Q2: How does this compound contribute to the synthesis of mixed phosphorotrithioates?

A2: this compound serves as the phosphorus precursor in a novel, one-pot synthesis of mixed phosphorotrithioates []. This method, conducted under mild conditions at room temperature, leverages the reactivity of this compound with various thiols and sulfenyl chlorides to create diverse phosphorotrithioate structures, highlighting its versatility.

Q3: Can this compound be used to synthesize compounds beyond phosphorotrithioates?

A3: Yes, the research indicates its broader applicability. For instance, it has been successfully employed in the synthesis of phosphoroselenodithioates, showcasing its potential beyond just phosphorotrithioates [].

Q4: How does this compound contribute to palladium-catalyzed reactions?

A4: this compound serves as a precursor to tert-butyl tetraisopropylphosphorodiamidite. This compound acts as an effective ligand for palladium-catalyzed Buchwald–Hartwig amination reactions []. These reactions are essential for synthesizing aryl- and heteroarylamines, highlighting the indirect role of this compound in important catalytic applications.

Q5: Are there any interesting structural features associated with this compound derivatives?

A5: Research indicates a fascinating equilibrium between two valence tautomers derived from the reaction of N-lithio pyridyl imine with this compound []. The ratio of these tautomers at room temperature and their interconversion mechanisms offer valuable insights into the reactivity and dynamic behavior of this compound derivatives.

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